Benzenesulfonyl chloride

Catalog No.
S587499
CAS No.
98-09-9
M.F
C6H5ClO2S
M. Wt
176.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzenesulfonyl chloride

CAS Number

98-09-9

Product Name

Benzenesulfonyl chloride

IUPAC Name

benzenesulfonyl chloride

Molecular Formula

C6H5ClO2S

Molecular Weight

176.62 g/mol

InChI

InChI=1S/C6H5ClO2S/c7-10(8,9)6-4-2-1-3-5-6/h1-5H

InChI Key

CSKNSYBAZOQPLR-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)Cl

solubility

INSOL IN WATER; SOL IN ETHER, ALCOHOL

Synonyms

Benzene sulfochloride; Benzenesulfonic chloride; Benzenesulphonyl chloride; NSC 2864; Phenylsulfonyl chloride

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)Cl

The exact mass of the compound Benzenesulfonyl chloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as insol in water; sol in ether, alcohol. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2864. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Sulfones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Corrosives, Reactive - 1st degree. However, this does not mean our product can be used or applied in the same or a similar way.

Benzenesulfonyl chloride (CAS 98-09-9) is a foundational organosulfur reagent widely utilized as a sulfonylating agent in pharmaceutical synthesis, agrochemical manufacturing, and materials science [1]. As a highly reactive, viscous liquid at room temperature, it readily reacts with amines and alcohols to form stable sulfonamides and sulfonate esters. While it shares a similar reactivity profile with other aromatic sulfonyl chlorides, its specific physical state, unsubstituted aromatic ring, and precise molecular weight make it a distinct procurement choice for continuous flow processes, high-atom-economy bulk synthesis, and the generation of specialized asymmetric electrolyte salts.

Procurement teams often treat benzenesulfonyl chloride and p-toluenesulfonyl chloride (TsCl) as interchangeable aromatic sulfonylating agents, but this assumption fails in process-critical environments [1]. TsCl is a solid that requires dissolution in large volumes of organic solvents, making it prone to causing blockages in continuous flow microreactors and unsuitable for solvent-free mechanochemistry. Furthermore, the electron-donating para-methyl group on TsCl slightly reduces its electrophilicity compared to benzenesulfonyl chloride, which can lead to incomplete conversions when reacting with sterically hindered or weakly nucleophilic substrates. Substituting benzenesulfonyl chloride with TsCl also introduces an unnecessary mass penalty, reducing atom economy and increasing waste generation in metric-ton scale operations.

Continuous Flow Processability and Clogging Mitigation

Benzenesulfonyl chloride is a liquid at room temperature (melting point 14.5 °C), whereas its closest analog, p-toluenesulfonyl chloride (TsCl), is a solid (melting point 67–69 °C)[1]. In continuous flow microreactor systems, solid reagents or their incomplete dissolution frequently cause tubing blockages. Utilizing liquid benzenesulfonyl chloride allows for solvent-free or highly concentrated neat pumping, eliminating the clogging risks associated with TsCl and significantly increasing the space-time yield in automated flow synthesis.

Evidence DimensionPhysical state and flow processability
Target Compound DataLiquid at 20 °C (MP 14.5 °C); enables neat pumping without clogging.
Comparator Or Baselinep-Toluenesulfonyl chloride (Solid at 20 °C, MP 67–69 °C).
Quantified Difference50+ °C lower melting point; eliminates solid-induced flow blockages.
ConditionsContinuous flow microreactor systems and solvent-free protocols.

Enables uninterrupted, high-throughput continuous flow manufacturing and solvent-free synthesis by eliminating solid-reagent clogging.

Superior Atom Economy for Bulk Sulfonylation

For industrial-scale sulfonylation, mass efficiency is a critical procurement metric [1]. Benzenesulfonyl chloride has a molecular weight of 176.62 g/mol, compared to 190.65 g/mol for p-toluenesulfonyl chloride. This structural difference—the absence of the para-methyl group—yields an approximately 7.4% improvement in atom economy per mole of sulfonyl equivalent transferred. At the metric-ton scale, this translates to significantly reduced reagent mass requirements and lower organic waste generation per batch.

Evidence DimensionReagent mass efficiency (Atom Economy)
Target Compound DataMolecular weight 176.62 g/mol.
Comparator Or Baselinep-Toluenesulfonyl chloride (Molecular weight 190.65 g/mol).
Quantified Difference~7.4% higher atom economy per sulfonyl equivalent.
ConditionsBulk industrial sulfonylation and API intermediate synthesis.

Reduces total raw material mass requirements and waste generation, directly lowering procurement and disposal costs at commercial scale.

Enhanced Electrophilicity for Sluggish Nucleophiles

The reactivity of sulfonylating agents is governed by both steric and electronic effects [1]. p-Toluenesulfonyl chloride contains an electron-donating para-methyl group (Hammett constant σ_p = -0.17) which slightly deactivates the sulfonyl sulfur toward nucleophilic attack. Benzenesulfonyl chloride lacks this deactivating group, rendering its sulfur center more electrophilic. Furthermore, the absence of the methyl group slightly reduces the overall steric bulk. This makes benzenesulfonyl chloride a superior choice when reacting with sterically hindered or weakly nucleophilic amines where TsCl provides suboptimal yields or requires harsh conditions.

Evidence DimensionElectrophilicity and electronic deactivation
Target Compound DataUnsubstituted phenyl ring (Hammett σ_p = 0); higher electrophilicity.
Comparator Or Baselinep-Toluenesulfonyl chloride (para-methyl group, Hammett σ_p = -0.17).
Quantified DifferenceMore positive Hammett constant indicates faster reaction kinetics with weak nucleophiles.
ConditionsSulfonylation of sterically hindered or weakly nucleophilic amines.

Ensures higher yields and faster reaction times when modifying complex, sterically hindered API intermediates.

Precursor for High-Conductivity Asymmetric Battery Salts

In the development of solid-state polymer electrolytes, symmetric salts like sodium bis(trifluoromethanesulfonyl)imide (NaTFSI) often suffer from high crystallinity, which impedes ion transport [1]. Benzenesulfonyl chloride is utilized as a precursor to synthesize asymmetric salts, such as sodium [(trifluoromethyl)sulfonyl](phenylsulfonyl)imide (NaBTFSI). The introduction of the asymmetric phenyl ring disrupts the crystal lattice, lowering the melting point and increasing the ionic conductivity of the polymer matrix to approximately 4.0 × 10^-4 S/cm at 70 °C, outperforming symmetric TFSI-based baselines.

Evidence DimensionPolymer electrolyte ionic conductivity and lattice disruption
Target Compound DataPrecursor for asymmetric NaBTFSI (ionic conductivity ~4.0 × 10^-4 S/cm at 70 °C).
Comparator Or BaselineSymmetric NaTFSI salts (higher crystallinity, lower conductivity).
Quantified DifferenceSignificant reduction in lattice crystallinity and enhanced ionic mobility.
ConditionsSolid polymer electrolytes (e.g., PEO matrix) in solid-state sodium/lithium batteries at elevated temperatures.

Essential for battery material manufacturers seeking to formulate solid-state electrolytes with superior ambient and elevated-temperature ionic conductivity.

Continuous Flow API Manufacturing

Benzenesulfonyl chloride is the preferred sulfonylating agent in automated flow reactors, where its liquid state at room temperature prevents microreactor clogging and enables neat or highly concentrated reagent pumping [1].

Bulk Sulfonamide Synthesis

In metric-ton API production, substituting bulkier analogs with benzenesulfonyl chloride maximizes atom economy and reduces total reagent mass, directly lowering procurement and waste disposal costs[1].

Asymmetric Battery Electrolyte Formulation

It serves as a crucial precursor for synthesizing asymmetric sulfonimide salts (like NaBTFSI) that disrupt polymer crystallinity and enhance ionic conductivity in solid-state batteries [2].

Protection of Sterically Hindered Amines

When protecting sluggish or sterically hindered amines, its higher electrophilicity—driven by the lack of an electron-donating para-methyl group—pushes reactions to completion faster than deactivated analogs[1].

Physical Description

Benzenesulfonyl chloride appears as a colorless to slightly yellow solid that melts at approximately 40°F. Very irritating to skin, eyes and mucous membranes. May emit toxic fumes when heated to high temperatures. Used to make dyes and other chemicals.
Liquid

Color/Form

COLORLESS, OILY LIQUID

XLogP3

1.3

Boiling Point

484.7 °F at 760 mm Hg (USCG, 1999)
252.0 °C
177 °C AT 100 MM HG; 120 °C AT 10 MM HG; DECOMP 251-252 °C AT 760 MM HG

Flash Point

greater than 233.6 °F (USCG, 1999)

Density

1.3842 at 59 °F (USCG, 1999)
SP GR: 1.3842 AT 15 °C/15 °C

Melting Point

58.1 °F (USCG, 1999)
14.5 °C

UNII

OI9V0QJV9N

GHS Hazard Statements

Aggregated GHS information provided by 149 companies from 15 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (99.33%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (93.29%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (29.53%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H318 (24.16%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (22.15%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (35.57%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H334 (29.53%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.06 mmHg
0.068 mm Hg at 25 deg (est)

Pictograms

Health Hazard Irritant

Corrosive;Irritant;Health Hazard

Other CAS

98-09-9

Wikipedia

Benzenesulfonyl chloride

Use Classification

Fire Hazards -> Corrosives, Reactive - 1st degree

Methods of Manufacturing

... FROM BENZENE & CHLOROSULFONIC ACID OR FROM THE SODIUM SALT OF BENZENESULFONIC ACID & /PHOSPHORUS PENTACHLORIDE/ PCL5 OR /PHOSPHORUS OXYTRICHLORIDE/ POCL3.
REACTION OF BENZENESULFONIC ACID WITH PHOSPHORUS PENTACHLORIDE; REACTION OF SODIUM BENZENESULFONATE WITH PHOSPHORUS PENTACHLORIDE OR PHOSPHORUS OXYCHLORIDE; REACTION OF BENZENE WITH CHLOROSULFONIC ACID.

General Manufacturing Information

All other basic organic chemical manufacturing
Printing and related support activities
Benzenesulfonyl chloride: ACTIVE

Analytic Laboratory Methods

COLORIMETRIC METHODS DEVELOPED FOR DETERMINATION OF BENZENE SULFONNYLCHLORIDE IN AIR ARE BASED ON COLOR EXTRACTION REACTION WITH AURAMINE WITH FORMATION OF COLORED CMPD SOL IN CHLOROFORM. SENSITIVITY IS 2.5 UG/5 ML OF SOLUTION.
BENZENESULFONYL CHLORIDE DETERMINATION IN AIR BY SPECTROPHOTOMETRY.

Stability Shelf Life

STABLE TOWARD COLD WATER

Dates

Last modified: 08-15-2023

Eco-friendly solvents for palladium-catalyzed desulfitative C-H bond arylation of heteroarenes

Anoir Hfaiedh, Kedong Yuan, Hamed Ben Ammar, Bechir Ben Hassine, Jean-François Soulé, Henri Doucet
PMID: 25881692   DOI: 10.1002/cssc.201403429

Abstract

Herein, we report the Pd-catalyzed regioselective direct arylation of heteroarenes in which benzenesulfonyl chlorides are used as coupling partners through a desulfitative cross-coupling that can be performed in diethyl carbonate (DEC) or cyclopentyl methyl ether (CPME) as green and renewable solvents or even in neat conditions instead of dioxane or dimethylacetamide (DMA). Under these solvent conditions, the reaction proceeds with a wide range of heteroarenes. C2- or C5-arylated products were obtained with furan and pyrrole derivatives. Benzofuran was also arylated regioselectively at the C2-position, whereas the reaction proceeds selectively at the C3- or C4-positions if thiophenes and benzothiophenes are used. Moreover, in some cases, especially with 1-methylindole, solvent-free conditions afforded better regioselectivities and/or yields than the reaction performed in the presence of solvents.


Discovery of a β-glucosidase inhibitor from a chemically engineered extract prepared through sulfonylation

Mario O Salazar, Oscar Micheloni, Andrea M Escalante, Ricardo L E Furlan
PMID: 21207143   DOI: 10.1007/s11030-010-9301-2

Abstract

A semisynthetic β-glucosidase inhibitor was identified from a chemically engineered extract prepared by reaction with benzenesulfonyl chloride. The structure includes a natural histamine portion and a benzenesulfonyl portion introduced during the diversification step.


2,4-Dinitrobenzenesulfonyl fluoresceins as fluorescent alternatives to Ellman's reagent in thiol-quantification enzyme assays

Hatsuo Maeda, Hiromi Matsuno, Mai Ushida, Kohei Katayama, Kanako Saeki, Norio Itoh
PMID: 15818626   DOI: 10.1002/anie.200500114

Abstract




[Transposition of benzenesulfonyl chloride with sodium iodide in acetone]

H KROEPELIN, K BORN
PMID: 14362507   DOI: 10.1002/ardp.19542870915

Abstract




Development and Application of a Recyclable High-Load Magnetic Co/C Hybrid ROMP-Derived Benzenesulfonyl Chloride Reagent and Utility of Corresponding Analogues

Saqib Faisal, Qin Zang, Pradip K Maity, Agnes Brandhofer, Patrick C Kearney, Oliver Reiser, Robert N Grass, Diana Stoianova, Paul R Hanson
PMID: 28437113   DOI: 10.1021/acs.orglett.7b00792

Abstract

The development and application of high-load, recyclable magnetic Co/C hybrid ROMP-derived benzenesulfonyl chloride and analogues is reported. The regeneration and utility of these reagents in the methylation/alkylation of various carboxylic acids is demonstrated via efficient retrieval of the magnetic reagent with a neodymium magnet. Additional reactions employing the analogue sulfonic acid and in situ generated magnetic benzenesulfonyl azide are also reported.


Microsphere formation in a series of derivatized alpha-amino acids: properties, molecular modeling, and oral delivery of salmon calcitonin

A Leone-Bay, C McInnes, N Wang, F DeMorin, D Achan, C Lercara, D Sarubbi, S Haas, J Press, E Barantsevich
PMID: 7473552   DOI: 10.1021/jm00021a014

Abstract

A series of benzoylated and phenylsulfonylated amino acids are novel, low molecular weight, self-assembling molecules. At low pH, these compounds form microspheres that dissolve readily under neutral conditions. In a given synthetic series, those molecules with low aqueous solubility formed microspheres more readily than did the molecules possessing high water solubility, suggesting that the hydrophobicity of these compounds contributes to the ability to form microspheres. In addition, molecular modeling studies on selected compounds have shown that microsphere formation may depend also on various aromatic ring and dipole-dipole interactions, which could effect the extent and types of favorable stacking conformations between molecules. The microspheres prepared from these compounds have been used to effect the oral delivery of salmon calcitonin, a model protein drug, in both rodents and primates.


Substituted N-(3,5-dichlorobenzenesulfonyl)-L-prolyl-phenylalanine analogues as potent VLA-4 antagonists

Ihor E Kopka, David N Young, Linus S Lin, Richard A Mumford, Plato A Magriotis, Malcolm MacCoss, Sander G Mills, Gail Van Riper, Ermengilda McCauley, Linda E Egger, Usha Kidambi, John A Schmidt, Kathryn Lyons, Ralph Stearns, Stella Vincent, Adria Colletti, Zhen Wang, Sharon Tong, Junying Wang, Song Zheng, Karen Owens, Dorothy Levorse, William K Hagmann
PMID: 11844689   DOI: 10.1016/s0960-894x(01)00821-6

Abstract

A series of substituted N-(3,5-dichlorobenzenesulfonyl)-L-prolyl- and alpha-methyl-L-prolyl-phenylalanine derivatives was prepared as VLA-4/VCAM antagonists. The compounds showed excellent potency with a wide variety of neutral, polar, electron withdrawing or donating groups on the phenylalanine ring (IC50 approximately 1 nM). Heteroaryl ring substitution for phenylalanine was also well tolerated. Pharmacokinetic studies in rat were performed on a representative set of compounds in both series.


Comparison of manual and benzenesulfonyl chloride-semiautomated thiochrome methods for determination of thiamine in foods

A G Soliman
PMID: 7240068   DOI:

Abstract

A semiautomated procedure was used to measure the fluorescence of sample extracts before and after the addition of benzenesulfonyl chloride (BSC). Addition of BSC inhibited thiochrome formation and provided a more representative blank based on the fluorescence of all the reactants except thiochrome. Thiamine standard was added to each sample extract so that thiamine concentration could be calculated after correcting for sample matrix effects on thiochrome fluorescence. Twenty food products were analyzed using this method, and the results were compared with those obtained using the manual AOAC method. The mean percent recoveries and standard deviations were 100.2 +/- 5.3 and 101.1 +/- 10.1 for the BSC-semiautomated and the AOAC manual methods, respectively. Replicate analyses using the BSC method gave an average coefficient of variation of 2.8%. Linear regression analysis showed that the BSC method gave higher values, with a mean increase of 14.8%, than those obtained using the manual method. Sixty-four percent of this difference was due to elimination of the column purification step and 36% was due to correcting for sample matrix effects on thiochrome and blank fluorescence. The BSC method provides a rapid, accurate, and reproducible method for thiamine assay in different food products, especially for those foods with low thiamine levels.


Determination of low molecular weight aliphatic primary amines in urine as their benzenesulphonyl derivatives by gas chromatography with flame photometric detection

H Kataoka, S Ohrui, Y Miyamoto, M Makita
PMID: 1463938   DOI: 10.1002/bmc.1130060511

Abstract

A selective and sensitive method for the determination of low molecular weight aliphatic primary amines in urine is described. These amines were converted into their benzenesulphonyl derivatives by a modified Hinsberg procedure, and measured by gas chromatography with flame photometric detection (FPD-GC) using a DB-1 capillary column. The derivatives were very stable and provided excellent FPD responses. By FPD-GC, linear calibration curves were obtained in the range 10-200 ng of methylamine, ethylamine, n-propylamine, isobutylamine and n-butylamine using tert-butylamine as an internal standard, and the detection limits of these amines were ca. 6-25 pg as the injection amount. Benzenesulphonamide derived from ammonia was converted into its N-dimethylaminomethylene derivative which has a longer retention time, and separated from benzenesulphonyl derivatives of low molecular weight primary amines on the chromatogram. The recoveries of aliphatic primary amines added to urine samples were 91-107% and the relative standard deviations were 0.2-4.5%. Analytical results of aliphatic primary amine contents in urine samples of normal subjects are presented.


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